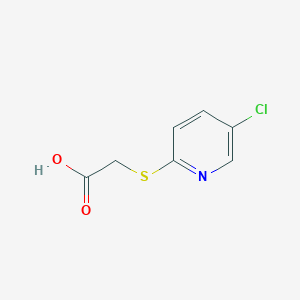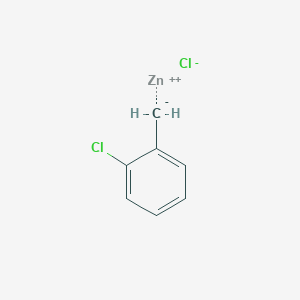
Pentane-3,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane-3,3-diol is an organic compound with the molecular formula C5H12O2 It belongs to the class of diols, which are characterized by the presence of two hydroxyl (-OH) groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentane-3,3-diol can be synthesized through several methods. One common approach involves the hydrogenation of furfural derivatives. For instance, the hydrogenolysis of furfuryl alcohol using a silicalite-1 molecular sieve-based catalyst can yield this compound under mild reaction conditions . Another method involves the one-pot production from furfural through tailored hydrotalcite-based catalysts .
Industrial Production Methods: Industrial production of this compound often relies on the catalytic hydrogenation of biomass-derived intermediates. The use of efficient catalysts, such as those based on mixed metal oxides, can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: Pentane-3,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols with modified structures.
Substitution: Halogenated compounds.
Scientific Research Applications
Pentane-3,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Pentane-3,3-diol involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This property makes it a valuable intermediate in various chemical reactions and processes .
Comparison with Similar Compounds
1,5-Pentanediol: Another diol with similar applications in polymer and resin production.
2,3-Pentanediol: A diol with different stereoisomers and unique chemical properties.
1,3-Propanediol: Used in bio-based polyesters and other industrial applications.
Uniqueness of Pentane-3,3-diol: this compound is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other diols. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
151331-32-7 |
|---|---|
Molecular Formula |
C5H12O2 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
pentane-3,3-diol |
InChI |
InChI=1S/C5H12O2/c1-3-5(6,7)4-2/h6-7H,3-4H2,1-2H3 |
InChI Key |
LMSZCVVFFIXEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8582644.png)

![1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B8582651.png)







